molecular formula C10H11ClF2O2 B8534339 (2S,3R)-1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol CAS No. 832151-94-7

(2S,3R)-1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol

Cat. No.: B8534339
CAS No.: 832151-94-7
M. Wt: 236.64 g/mol
InChI Key: UMLHOYWHPRHIIO-LHLIQPBNSA-N
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Description

(2S,3R)-1-Chloro-2-(2,4-difluorophenyl)butane-2,3-diol is a useful research compound. Its molecular formula is C10H11ClF2O2 and its molecular weight is 236.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

832151-94-7

Molecular Formula

C10H11ClF2O2

Molecular Weight

236.64 g/mol

IUPAC Name

(2S,3R)-1-chloro-2-(2,4-difluorophenyl)butane-2,3-diol

InChI

InChI=1S/C10H11ClF2O2/c1-6(14)10(15,5-11)8-3-2-7(12)4-9(8)13/h2-4,6,14-15H,5H2,1H3/t6-,10-/m1/s1

InChI Key

UMLHOYWHPRHIIO-LHLIQPBNSA-N

Isomeric SMILES

C[C@H]([C@](CCl)(C1=C(C=C(C=C1)F)F)O)O

Canonical SMILES

CC(C(CCl)(C1=C(C=C(C=C1)F)F)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 0.45 g (1.28 mmol) of 1-chloro-2-(2,4-difluorophenyl)-3-(tert-butyldimethylsilyloxy)butan-2-ol ((2S,3R)/(2R,3R)=91/9)) in 5 mL of methanol was added 0.25 mL of concentrated hydrochloric acid at room temperature. After the completion of the dropwise addition, stirring was performed at room temperature for 18 hours. Then, 10 mL of water was added to stop the reaction, and extraction was performed with 20 mL of ethyl acetate. The resulting organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain a crude product as a colorless oil. A quantitative analysis was performed by HPLC. Thereby, the title compound was obtained in a yield of 77% ((2S,3R)/(2R,3R))=90/10) (HPLC, column: CAPCELL PAK C18 TYPE MG manufactured by Shiseido Co. Ltd., mobile phase: acetonitrile/20 mM (potassium) phosphate buffer solution (pH=2.5)=3/7, flow rate: 1.0 mL/min, column temperature: 30° C., detector: UV 210 nm, retention time: 26 minutes (2S,3R), 17 minutes (2R,3R). 1H-NMR (400 MHz, CDCl3) (2S,3R) δ: 0.98 (d, 3H, J=6.6 Hz), 2.50 (brs, 1H), 3.21 (s, 1H), 4.11-4.23 (m, 3H), 6.77-6.80 (m, 1H), 6.91-6.93 (m, 1H), 7.69-7.71 (m, 1H); (2R,3R) δ: 1.93 (dd, 3H, J=6.3, 1.2 Hz), 2.25 (d, 1H, J=5.2 Hz), 3.15 (s, 1H), 3.96 (d, J=11.0 Hz), 4.08 (q, 1H, J=6.3 Hz), 4.35 (d, J=11.2 hz), 6.77-6.80 (m, 1H), 6.91-6.93 (m, 1H), 7.69-7.71 (m, 1H)).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
1-chloro-2-(2,4-difluorophenyl)-3-(tert-butyldimethylsilyloxy)butan-2-ol
Quantity
0.45 g
Type
reactant
Reaction Step Two
Quantity
0.25 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
title compound
Yield
77%

Synthesis routes and methods II

Procedure details

To a solution of 0.27 g (0.77 mmol) of 1-chloro-2-(2,4-difluorophenyl)-3-(tert-butyldimethylsilyloxy)butan-2-ol ((2S,3R)/(2R,3R)=91/9) in 3 mL of methanol was added 0.06 g (0.94 mmol) of potassium fluoride, and reaction was performed for 10 hours and then at 50° C. for another 25 hours. Next, 5 mL of water was added to stop the reaction, and extraction was performed with 10 mL of ethyl acetate. The resulting organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain a crude product as a colorless oil. The resulting crude product was quantitatively analyzed by HPLC (under the same HPLC measurement conditions as those in Example 6). Thereby, the title compound was obtained in a yield of 17% ((2S,3R)/(2R,3R)=95/5).
Name
1-chloro-2-(2,4-difluorophenyl)-3-(tert-butyldimethylsilyloxy)butan-2-ol
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
title compound
Yield
17%

Synthesis routes and methods III

Procedure details

A solution of 0.7 g (3.6 mmol) of (R)-1-chloro-3-(trimethylsilyloxy)butan-2-one in 5 mL of THF was cooled to −20° C., and 5.4 mL (3.8 mmol) of a 0.7 M solution of 2,4-difluorophenylmagnesium bromide prepared by a method as that in Example 3 was added dropwise thereto over a period of 10 minutes. After the completion of the dropwise addition, stirring was continued for another 5 hours, and 10 mL of a saturated aqueous solution of ammonium chloride was added to stop the reaction. Furthermore, 10 mL of water was added, and extraction was performed with ethyl acetate (20 mL×2). After drying over anhydrous sodium sulfate, concentration was performed under reduced pressure to obtain 1-chloro-2-(2,4-difluorophenyl)butane-2,3-diol as a colorless oil. A quantitative analysis was performed by HPLC (under the same HPLC measurement conditions as those in Example 6). As a result, the yield was determined to be 79% ((2S,3R)/(2R,3R)=43/57).
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2,4-difluorophenylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
1-chloro-2-(2,4-difluorophenyl)butane-2,3-diol

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One
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CC(O[Si](C)(C)C(C)(C)C)C(O)(CCl)c1ccc(F)cc1F
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Extracted from reaction SMILES
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reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
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Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Name
CC(O)C(O)(CCl)c1ccc(F)cc1F

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